molecular formula C15H16FNO3S B7629226 N-(4-fluorophenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide

N-(4-fluorophenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide

Cat. No. B7629226
M. Wt: 309.4 g/mol
InChI Key: OEGZYKHMRCWVGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide, also known as FMBS, is a sulfonamide derivative that has been extensively studied for its potential pharmacological properties. FMBS is a small molecule that has been synthesized and tested for its use in various scientific research applications, including as a tool for studying protein-protein interactions, as well as a potential therapeutic agent for the treatment of cancer and other diseases.

Mechanism of Action

The exact mechanism of action of N-(4-fluorophenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide is not fully understood, but it is believed to work by binding to specific protein targets and modulating their activity. In particular, N-(4-fluorophenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide has been shown to bind to the ATP-binding site of protein kinases, which can result in the inhibition of kinase activity.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of protein kinase activity. This can have downstream effects on various cellular processes, including cell proliferation and differentiation. N-(4-fluorophenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-fluorophenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide in lab experiments is its small size and relative ease of synthesis. This makes it a useful tool for studying protein-protein interactions and other cellular processes. However, one limitation of N-(4-fluorophenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide is its specificity for certain protein targets, which may limit its usefulness in certain experimental contexts.

Future Directions

There are many potential future directions for research on N-(4-fluorophenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide. One area of interest is the development of N-(4-fluorophenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide-based therapeutics for the treatment of cancer and other diseases. Another potential direction is the use of N-(4-fluorophenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide as a tool for studying protein-protein interactions in more complex cellular contexts, such as in vivo systems. Additionally, further research is needed to fully understand the mechanism of action of N-(4-fluorophenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide and its potential applications in various fields of research.

Synthesis Methods

N-(4-fluorophenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. One commonly used synthesis method involves the reaction of 4-fluoroaniline with 4-methoxy-2,5-dimethylbenzenesulfonyl chloride in the presence of a base catalyst such as triethylamine. The resulting product is then purified through a series of chromatographic steps to yield the final product.

Scientific Research Applications

N-(4-fluorophenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide has been used in a variety of scientific research applications, including as a tool for studying protein-protein interactions. Specifically, N-(4-fluorophenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide has been used as a probe to identify binding sites on proteins that interact with small molecules. This has been particularly useful in the study of protein kinases, which are important targets for drug development.

properties

IUPAC Name

N-(4-fluorophenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO3S/c1-10-9-15(11(2)8-14(10)20-3)21(18,19)17-13-6-4-12(16)5-7-13/h4-9,17H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGZYKHMRCWVGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=C(C=C2)F)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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